TH5487

Übersicht

Beschreibung

TH5487 is a potent small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme critical for repairing 8-oxo-7,8-dihydroguanine (8-oxoG) lesions caused by oxidative DNA damage. With an IC50 of 342 nM, this compound binds to OGG1’s active site, preventing its interaction with 8-oxoG and disrupting base excision repair (BER) . This inhibition leads to the accumulation of oxidative DNA damage, altering chromatin dynamics and OGG1 recruitment to DNA lesions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TH5487 umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Öffentlichkeit nicht im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung von Standardtechniken der organischen Chemie synthetisiert wird, darunter nukleophile Substitution und Kupplungsreaktionen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dazu könnte die Verwendung von automatisierten Synthesegeräten und Hochdurchsatz-Screening gehören, um die effizientesten Reaktionsbedingungen zu ermitteln .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TH5487 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.

Substitution: This compound kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

TH5487 has shown promise as an anticancer agent across various studies:

- Inhibition of Tumor Growth : In xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups, achieving up to 60% inhibition at doses of 20 mg/kg.

- Cell Line Sensitivity : The compound has been tested against a range of cancer cell lines, including osteosarcoma, colon, glioblastoma, kidney, and lung cancer cells. Results indicated that this compound effectively suppressed cell proliferation while being well-tolerated by non-transformed cells .

Anti-inflammatory Effects

Research indicates that this compound can alleviate inflammatory conditions:

- Reduction in Allergic Airway Inflammation : In a mouse model of allergic asthma, this compound treatment resulted in decreased recruitment of immune cells to the lungs and reduced levels of pro-inflammatory cytokines . This suggests its potential as a therapeutic agent for allergic inflammation.

- Suppression of Pro-inflammatory Gene Expression : this compound inhibits OGG1-DNA interactions at pro-inflammatory gene promoters, leading to decreased expression of genes associated with inflammation .

Case Study on Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : The study found significant induction of apoptosis in cancer cells treated with this compound, demonstrating its selective action against malignant cells with minimal effects on normal cells.

Case Study on Inflammation Control

- Objective : Assess the efficacy against resistant bacterial strains.

- Results : this compound showed effective inhibition of growth in multi-drug resistant strains, highlighting its potential as an antimicrobial agent alongside its anti-inflammatory properties.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Wirkmechanismus

TH5487 exerts its effects by inhibiting the activity of OGG1. It binds to the active site of the enzyme, preventing it from recognizing and excising 7,8-dihydro-8-oxoguanine from DNA. This inhibition leads to the accumulation of oxidative DNA lesions, which can affect cellular processes and contribute to the therapeutic effects of the compound .

Vergleich Mit ähnlichen Verbindungen

Mechanisms of Action :

- Inhibition of DNA Repair: TH5487 blocks OGG1-mediated excision of 8-oxoG, impairing BER and promoting genomic instability in cancer cells .

- Modulation of Inflammation: By reducing NF-κB activation and pro-inflammatory cytokine expression (e.g., TNFα, IL-6), this compound attenuates immune cell recruitment (e.g., eosinophils, neutrophils) in allergic asthma and lung inflammation models .

- NEDD4L-Mediated OGG1 Degradation : In pulmonary fibrosis, this compound restores NEDD4L (an E3 ubiquitin ligase) activity, promoting OGG1 ubiquitination and proteasomal degradation, thereby inhibiting epithelial-mesenchymal transition (EMT) and fibrosis .

Table 1: Key Properties of this compound vs. General OGG1 Inhibitors

Table 2: Functional Outcomes in Disease Models

Key Differentiators of this compound:

Dual Role in DNA Repair and Inflammation : Unlike conventional OGG1 inhibitors, this compound simultaneously disrupts DNA repair and modulates inflammatory pathways, making it effective in both cancer and chronic inflammatory diseases .

Research Findings and Contradictions

Biologische Aktivität

TH5487 is a small molecule inhibitor specifically targeting 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme involved in the base excision repair (BER) pathway that repairs oxidative DNA damage. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and allergic inflammation. Below, we explore the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound inhibits OGG1, preventing it from binding to and repairing its primary substrate, 8-oxoG. This inhibition leads to the accumulation of oxidative DNA lesions and affects cellular responses to oxidative stress. The following points summarize its mechanism:

- Inhibition of OGG1 Activity : this compound selectively inhibits OGG1 with an IC50 of approximately 342 nM, demonstrating a strong preference for this enzyme over other BER enzymes .

- Accumulation of 8-OxoG : In U2OS cells treated with this compound, there was a significant increase in genomic 8-oxoG levels, indicating impaired repair mechanisms .

- Impact on Cellular Dynamics : The compound alters OGG1’s chromatin dynamics and recruitment kinetics, further disrupting the repair process at guanine-rich promoter regions .

Case Studies

- Cancer Cell Lines : In a study using various cancer cell lines (including osteosarcoma and glioblastoma), this compound treatment resulted in reduced cell proliferation while being well-tolerated by non-transformed cells .

- Allergic Inflammation Model : In murine models of allergic airway inflammation induced by ovalbumin (OVA), this compound significantly reduced immune cell recruitment to the lungs and decreased levels of pro-inflammatory cytokines such as IL-4 and IL-5 .

- Acute Pancreatitis Model : this compound was shown to alleviate tissue injury in a cerulein-induced acute pancreatitis model by reducing inflammatory cell migration and necrosis .

Data Tables

The following tables summarize key findings from studies evaluating the biological activity of this compound.

| Study | Model | Key Findings |

|---|---|---|

| Visnes et al. (2018) | U2OS Cells | Increased 8-oxoG lesions; inhibited cell proliferation in cancer cells. |

| Recent Study (2022) | Allergic Inflammation | Reduced eosinophil recruitment; decreased IL-4 and IL-5 levels. |

| Zhang et al. (2023) | Acute Pancreatitis | Lowered serum amylase/lipase; reduced inflammatory cell infiltration. |

Detailed Research Findings

- Oxidative DNA Damage : this compound treatment led to a progressive accumulation of oxidized bases at telomeres in U2OS cells, confirming its role in blocking BER initiation at these critical genomic regions .

- Inflammatory Response Modulation : In allergic inflammation models, this compound administration resulted in decreased levels of activated NF-κB and a significant reduction in multiple pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for asthma and other inflammatory diseases .

- Fibrosis Prevention : In models of pulmonary fibrosis, this compound inhibited immune cell migration and reduced collagen deposition in lung tissues, indicating its efficacy in preventing fibrotic progression .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which TH5487 modulates inflammatory responses in cellular models?

this compound selectively inhibits 8-oxoguanine DNA glycosylase 1 (OGG1), blocking its interaction with oxidatively damaged DNA (8-oxoG lesions). This prevents OGG1-mediated recruitment of transcription factors like NF-κB to promoter regions of pro-inflammatory genes. Methodological validation includes:

- Western blotting to assess NF-κB phosphorylation (e.g., reduced p-p65/RelA levels) .

- Immunofluorescence to visualize NF-κB nuclear translocation inhibition .

- qRT-PCR to quantify downregulation of cytokines (e.g., Mcp1, Ccl11) .

Q. How is this compound’s inhibition of OGG1 enzymatic activity experimentally validated?

Key methods include:

- Electrophoretic mobility shift assays (EMSA) to demonstrate reduced OGG1 binding to 8-oxoG-containing DNA .

- Thermal shift assays to confirm this compound’s engagement with OGG1 in cellular models .

- Quantification of 8-oxodG levels via HPLC or ELISA to assess unrepaired oxidative DNA lesions .

Q. What in vivo models demonstrate this compound’s efficacy in allergic asthma?

The ovalbumin (OVA)-induced murine model is widely used:

- Airway hyperresponsiveness (AHR) measured via FlexiVent systems (e.g., reduced dynamic resistance and elastance) .

- Immune cell recruitment analyzed via bronchoalveolar lavage fluid (BALF) cytometry (e.g., reduced eosinophils and M2 macrophages) .

- Histopathology (e.g., Masson’s Trichrome staining for mucus production and collagen deposition) .

Q. How is this compound’s lack of cytotoxicity confirmed in cellular assays?

- Proliferation assays (e.g., no change in cell viability at 10 µM in A549 or HEK293 cells) .

- Flow cytometry to exclude apoptosis or necrosis induction .

- Long-term exposure studies (e.g., 5-day treatments showing stable genomic 8-oxodG levels) .

Advanced Research Questions

Q. How does this compound synergize with methotrexate (MTX) in cancer therapy?

this compound potentiates MTX by inducing telomeric oxidative DNA damage and impairing base excision repair (BER):

- Synergy scoring (e.g., Z-score >10 via SynergyFinder) identifies combinatorial effects .

- 53BP1-TIF (telomere dysfunction-induced foci) analysis quantifies DNA damage at telomeres .

- Micronuclei formation assays reveal genome instability .

Q. How does this compound influence alternative DNA repair pathways upon OGG1 inhibition?

- NEIL1 recruitment is observed via GFP-tagged retention assays in oxidatively stressed cells, compensating for OGG1 inhibition .

- Co-immunoprecipitation (Co-IP) validates interactions between NEIL1 and DNA lesions .

Q. What role does this compound play in TGF-β1-induced pulmonary fibrosis?

this compound attenuates fibrotic markers via:

- Hydroxyproline assays to quantify collagen reduction in lung tissue .

- Immunohistochemistry for SMA and vimentin to assess fibroblast activation .

- OxyBlot analysis to measure oxidative protein modifications .

Q. How does this compound inhibit RSV replication in respiratory models?

- Viral load quantification via qRT-PCR (e.g., reduced NS1, N, and L gene expression) .

- Plaque reduction assays confirm decreased RSV titers in this compound-treated cells .

- Cytopathic effect scoring validates protection from RSV-induced cell damage .

Q. What methodologies identify this compound’s impact on telomeric BER under oxidative stress?

- Telomeric FISH combined with 8-oxoG staining tracks lesion accumulation .

- Chromatin immunoprecipitation (ChIP) for OGG1 binding at telomeres .

- Single-cell electrophoresis (comet assay) to measure DNA strand breaks .

Q. How is this compound’s efficacy validated in metastasis models?

- Zebrafish xenografts quantify tumor dissemination via fluorescence imaging .

- Murine lung metastasis models (e.g., tail vein injection of A549 cells) assess liver/lung colonization via H&E staining .

- Syngeneic tumor models measure immune cell infiltration (e.g., reduced M2 macrophages) .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

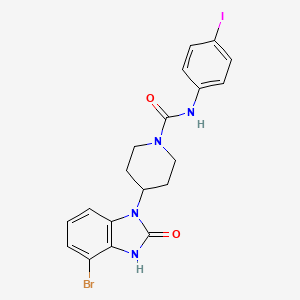

4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKVWWPFOLPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.